REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17][CH2:18][CH2:19][OH:20].O>C(Cl)Cl>[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17][CH2:18][CH:19]=[O:20]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CCCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
TEA
|
Quantity
|
218 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −70° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to this solution over a period of 25 min
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
was kept strictly below −65° C.
|
Type
|
CUSTOM
|
Details
|
(exothermic reaction)
|
Type
|
ADDITION
|
Details
|
were added dropwise at below −65° C. over a period not
|
Type
|
WAIT
|
Details
|
exceeding 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was slowly warmed to RT
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salts which
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CONCENTRATION
|
Details
|
the DCM phase was concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the product was then purified by distillation (2 mbar, 59-70° C.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |